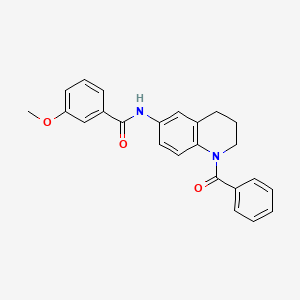

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide

Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide is a synthetic small molecule characterized by a 1,2,3,4-tetrahydroquinoline scaffold substituted at the 1-position with a benzoyl group and at the 6-position with a 3-methoxybenzamide moiety.

Key structural attributes include:

- Tetrahydroquinoline core: A partially saturated bicyclic system that enhances metabolic stability compared to fully aromatic quinoline derivatives.

- 3-Methoxybenzamide group: A common pharmacophore in kinase inhibitors and antiviral agents, as seen in analogs like StA-NS2-2 (N-(1H-indazol-3-yl)-3-methoxybenzamide) .

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-29-21-11-5-9-19(16-21)23(27)25-20-12-13-22-18(15-20)10-6-14-26(22)24(28)17-7-3-2-4-8-17/h2-5,7-9,11-13,15-16H,6,10,14H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGJNCHNMDFWRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroquinoline ring.

Benzoylation: The tetrahydroquinoline core is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.

Methoxybenzamide Formation: The final step involves the coupling of the benzoylated tetrahydroquinoline with 3-methoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the benzoyl group to a benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Benzyl-substituted tetrahydroquinoline.

Substitution: Halogenated benzamides.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

Compound A : N-(1H-Indazol-3-yl)-3-methoxybenzamide (StA-NS2-2)

- Structure: Replaces the tetrahydroquinoline core with an indazole ring.

- Activity : Identified as a hit compound in antiviral screening, suggesting that the 3-methoxybenzamide group contributes to interactions with viral proteins .

- Key Difference: The indazole moiety may confer different solubility and hydrogen-bonding profiles compared to tetrahydroquinoline.

Compound B : N-[4-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide

- Structure: Features a cyclopropanecarbonyl group at the 1-position and a thiazole ring at the 4-position of the tetrahydroquinoline core.

- Key Difference : The N-methylation of the benzamide reduces hydrogen-bonding capacity compared to the unmethylated target compound.

Compound C : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure: Lacks the tetrahydroquinoline system but shares a benzamide group.

- Activity : Demonstrated utility as an N,O-bidentate directing group in metal-catalyzed C–H functionalization reactions .

- Key Difference: The absence of a heterocyclic core limits its application in biological targeting compared to the tetrahydroquinoline-based compounds.

Structural and Functional Data Table

Research Implications and Gaps

- Structural Optimization : Compared to Compound B, the benzoyl group in the target compound may improve binding to hydrophobic pockets in biological targets.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.

This compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various physiological pathways.

Research indicates that compounds with similar structures often exhibit significant interactions with biological targets, potentially leading to therapeutic effects. For instance, the benzamide derivative 3-methoxybenzamide has been shown to inhibit cell division in Bacillus subtilis, suggesting that this compound may also influence cellular processes through similar mechanisms .

Anticancer Activity

Several studies have investigated the anticancer properties of benzamide derivatives. For example, derivatives similar to this compound have shown promising results against various cancer cell lines. A notable study reported that salinomycin derivatives exhibited potent anticancer activity against drug-resistant cell lines . While specific data on this compound remains limited, its structural similarity suggests potential efficacy in cancer treatment.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research on related compounds has indicated strong antibacterial and antifungal activities . Given the presence of both benzoyl and methoxy groups in this compound, it may exhibit similar antimicrobial effects.

Case Studies and Research Findings

A comprehensive analysis of related compounds provides insights into the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.